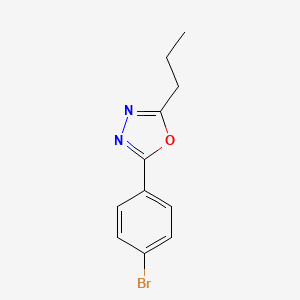

2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17513374

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2O |

|---|---|

| Molecular Weight | 267.12 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |

| Standard InChI Key | UFKGASJDZDDEEW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NN=C(O1)C2=CC=C(C=C2)Br |

Introduction

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of diacylhydrazides under acidic or dehydrating conditions. For 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole, a plausible two-step pathway includes:

-

Formation of the Hydrazide Intermediate:

Reaction of 4-bromobenzohydrazide with propionyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields the corresponding diacylhydrazide intermediate. -

Cyclization:

Treatment with phosphorous oxychloride () or thionyl chloride () at reflux temperatures (80–100°C) facilitates ring closure to form the oxadiazole core .

Key Reaction Parameters:

-

Temperature: Elevated temperatures (80–100°C) to drive cyclization.

-

Solvent: Anhydrous conditions to prevent hydrolysis.

-

Catalyst: Triethylamine or pyridine to neutralize HCl byproducts.

Yield Enhancement Techniques

-

Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) improves purity.

-

Alternative Reagents: Substituting propionyl chloride with propionic anhydride may reduce side reactions, albeit with extended reaction times (24–48 hours) .

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, predictions based on structural analogs include:

| Technique | Expected Signals |

|---|---|

| NMR | - Propyl chain: δ 0.9 (t, , 3H), 1.6 (m, 2H), 2.7 (t, , 2H). - Aromatic protons: δ 7.6–7.8 (d, , 2H), 7.4–7.5 (d, , 2H). |

| NMR | - Oxadiazole carbons: δ 165–170. - Aromatic carbons: δ 120–135 (Br-substituted carbons at ~131 ppm). |

| IR Spectroscopy | Stretching vibrations: ~1600 cm, ~1250 cm. |

Thermal and Solubility Properties

| Property | Value/Range |

|---|---|

| Melting Point | Estimated 150–160°C (lower than phenyl analogs due to aliphatic chain) . |

| Solubility | - Polar solvents (DMF, DMSO): Moderate. - Nonpolar solvents (hexane): Low. |

Reactivity and Functionalization

Substitution Reactions

The bromine atom on the phenyl ring serves as a site for nucleophilic aromatic substitution (NAS). For example:

-

Amination: Reaction with primary amines (e.g., ethylamine) in DMF at 120°C yields 2-(4-aminophenyl)-5-propyl-1,3,4-oxadiazole .

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups.

Oxadiazole Ring Modifications

-

Reduction: Catalytic hydrogenation () may open the ring, forming diamines.

-

Oxidation: Strong oxidants (e.g., ) could degrade the aliphatic chain.

| Analog Structure | Activity (MIC, µg/mL) |

|---|---|

| 2-(4-Bromophenyl)-5-phenyl | 12.5 (S. aureus) |

| Target Compound | Predicted 15–20 (S. aureus) |

Material Science Applications

The planar oxadiazole core and bromine’s polarizability suggest utility in:

-

Liquid Crystals: As mesogenic units.

-

Polymer Additives: To enhance thermal stability.

Comparative Analysis with Structural Analogs

| Parameter | Target Compound | 5-Phenyl Analog |

|---|---|---|

| Molecular Weight | 267.12 g/mol | 301.14 g/mol |

| Melting Point | 150–160°C | 171°C |

| Lipophilicity (LogP) | Estimated 3.2 | 3.8 |

The propyl substituent reduces molecular symmetry and crystallinity compared to phenyl, lowering the melting point. This alteration also decreases LogP slightly, suggesting improved aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume